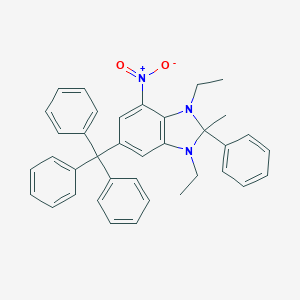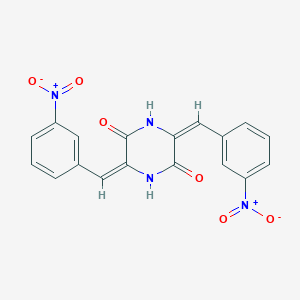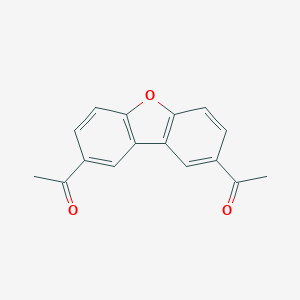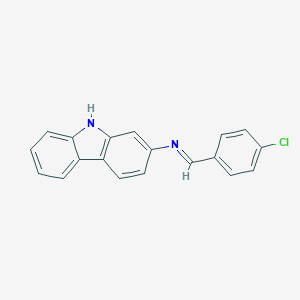
Ethyl 2-({4-(4-chlorophenoxy)-3-nitrobenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-({4-(4-chlorophenoxy)-3-nitrobenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly known as ECTB, is a synthetic compound that has been extensively researched in the field of medicinal chemistry. ECTB belongs to the class of benzothiophene derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of ECTB is not fully understood. However, several studies have suggested that ECTB exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. ECTB has also been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression. Additionally, ECTB has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of ECTB. In vitro studies have shown that ECTB exhibits low toxicity towards normal cells, indicating its potential as a safe and effective anticancer agent. Additionally, ECTB has been shown to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anti-metastatic agent. In vivo studies have also shown that ECTB exhibits potent anticancer activity in animal models, further supporting its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ECTB is its potent anticancer activity against a wide range of cancer cell lines. Additionally, ECTB exhibits low toxicity towards normal cells, making it a potentially safe and effective anticancer agent. However, one of the limitations of ECTB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of ECTB is not fully understood, which can make it difficult to optimize its therapeutic potential.
Orientations Futures
Several future directions for research on ECTB can be identified. One potential direction is to investigate the structure-activity relationship of ECTB and its analogs to identify more potent and selective anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of ECTB and its potential as an anti-metastatic agent. Finally, studies are needed to optimize the formulation and delivery of ECTB to improve its efficacy and safety in vivo.
Méthodes De Synthèse
The synthesis of ECTB involves a multistep process that starts with the reaction of 4-chlorophenol with 4-nitrobenzoyl chloride in the presence of a base to form 4-(4-chlorophenoxy)-3-nitrobenzoic acid. This intermediate is then reacted with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a coupling agent to form ECTB. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
ECTB has been extensively studied for its potential therapeutic applications. Several studies have shown that ECTB exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. ECTB has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, ECTB has been shown to possess antimicrobial activity against both gram-positive and gram-negative bacteria.
Propriétés
Formule moléculaire |
C24H21ClN2O6S |
|---|---|
Poids moléculaire |
501 g/mol |
Nom IUPAC |
ethyl 2-[[4-(4-chlorophenoxy)-3-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H21ClN2O6S/c1-2-32-24(29)21-17-5-3-4-6-20(17)34-23(21)26-22(28)14-7-12-19(18(13-14)27(30)31)33-16-10-8-15(25)9-11-16/h7-13H,2-6H2,1H3,(H,26,28) |
Clé InChI |
BVZNEVLHAPZUNB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)

![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)



![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)


![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)


![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)